(5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C11H12BrClN2O. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a piperidine moiety attached to the methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Nucleophilic Addition: The methanone group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor in cross-coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability .
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)(piperidin-1-yl)methanone: Similar in structure but with different positions of the bromine and chlorine atoms.
(5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone: Another derivative with slight variations in the substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O/c12-8-6-9(13)10(14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAVWELMTFPJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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